(1,1-Dioxo-1lambda6-thian-3-yl)methanesulfonylfluoride
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Overview
Description
(1,1-Dioxo-1lambda6-thian-3-yl)methanesulfonylfluoride is a chemical compound with a unique structure that includes a thian ring and a methanesulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxo-1lambda6-thian-3-yl)methanesulfonylfluoride typically involves the reaction of a thian derivative with methanesulfonyl fluoride under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxo-1lambda6-thian-3-yl)methanesulfonylfluoride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonyl fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted thian compounds .
Scientific Research Applications
(1,1-Dioxo-1lambda6-thian-3-yl)methanesulfonylfluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,1-Dioxo-1lambda6-thian-3-yl)methanesulfonylfluoride involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl fluoride group is highly reactive and can form covalent bonds with various molecular targets. This reactivity is exploited in chemical synthesis and potential biological applications .
Comparison with Similar Compounds
Similar Compounds
(1,1-Dioxo-1lambda6-thian-3-yl)methanesulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride: A related compound with a thiolan ring.
(3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride: Another similar compound with a thietan ring.
Uniqueness
The uniqueness of (1,1-Dioxo-1lambda6-thian-3-yl)methanesulfonylfluoride lies in its specific reactivity due to the presence of the methanesulfonyl fluoride group.
Properties
IUPAC Name |
(1,1-dioxothian-3-yl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO4S2/c7-13(10,11)5-6-2-1-3-12(8,9)4-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHQUOYREQCQSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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